molecular formula C8H8O3 B3417917 3-Hydroxy-4-methoxy(~2~H_3_)benzaldehyde CAS No. 1173018-82-0

3-Hydroxy-4-methoxy(~2~H_3_)benzaldehyde

Cat. No. B3417917
M. Wt: 152.15 g/mol
InChI Key: JVTZFYYHCGSXJV-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methoxybenzaldehyde, also known as Isovanillin, is an organic compound with the molecular formula C8H8O3 . It has a molecular weight of 152.1473 . It is also known by other names such as 3-Hydroxy-p-anisaldehyde, 5-Formylguaiacol, 3-Hydroxy-para-anisaldehyde, 3-Hydroxyanisaldehyde, and Oxy-3 methoxy-4 benzaldehyde .


Synthesis Analysis

3-Hydroxy-4-methoxybenzaldehyde can be synthesized through the condensation of furan-2-carboxylic acid hydrazide and thiophene-2-carboxylic acid hydrazide . It can also undergo a condensation reaction with 1-azabicyclo[2.2.2]octan-3-one to produce (Z)-2-(3-hydroxy-4-methoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one .


Molecular Structure Analysis

The molecular structure of 3-Hydroxy-4-methoxybenzaldehyde can be represented as HOC6H3(OCH3)CHO . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

3-Hydroxy-4-methoxybenzaldehyde can undergo various chemical reactions. For instance, it can condense with furan-2-carboxylic acid hydrazide and thiophene-2-carboxylic acid hydrazide to yield Schiff-bases . It can also condense with 1-azabicyclo[2.2.2]octan-3-one to give (Z)-2-(3-hydroxy-4-methoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Hydroxy-4-methoxybenzaldehyde include a boiling point of 179 °C/15 mmHg and a melting point of 113-115 °C . The compound has a molecular weight of 152.15 .

Safety And Hazards

3-Hydroxy-4-methoxybenzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water if contact occurs, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2,3,6-trideuterio-5-hydroxy-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-11-8-3-2-6(5-9)4-7(8)10/h2-5,10H,1H3/i2D,3D,4D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTZFYYHCGSXJV-NRUYWUNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C=O)[2H])O)OC)[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745880
Record name 3-Hydroxy-4-methoxy(~2~H_3_)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-4-methoxy(~2~H_3_)benzaldehyde

CAS RN

1173018-82-0
Record name 3-Hydroxy-4-methoxy(~2~H_3_)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173018-82-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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